

# Spectroscopic Profile of 2-Bromo-1,1,1-trifluoroethane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-1,1,1-trifluoroethane

Cat. No.: B154126

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-Bromo-1,1,1-trifluoroethane** ( $C_2H_2BrF_3$ ), a compound of interest in various chemical and pharmaceutical research domains. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and interpretations to aid in its characterization and application.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Bromo-1,1,1-trifluoroethane**. The following tables summarize the key parameters for  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra.

### $^1H$ NMR Data

The proton NMR spectrum of **2-Bromo-1,1,1-trifluoroethane** is characterized by a single resonance for the two equivalent protons of the methylene group ( $-CH_2Br$ ).

Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Assignment
~3.7 ppm	Quartet (q)	~9.0 Hz	$-CH_2Br$

Note: The chemical shift can vary slightly depending on the solvent used.

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum shows two distinct signals corresponding to the two carbon atoms in the molecule.

Chemical Shift (δ)	Multiplicity	Assignment
~122 ppm	Quartet (q)	-CF <sub>3</sub>
~25 ppm	Triplet (t)	-CH <sub>2</sub> Br

Note: The multiplicities arise from coupling with the adjacent fluorine and hydrogen atoms, respectively. These are typically observed in proton-coupled <sup>13</sup>C NMR spectra.

## <sup>19</sup>F NMR Data

The fluorine-19 NMR spectrum displays a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group (-CF<sub>3</sub>).

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Assignment
~-68 ppm	Triplet (t)	~9.0 Hz	-CF <sub>3</sub>

Note: The chemical shift is referenced to an external standard, typically CFCI<sub>3</sub>.

## Infrared (IR) Spectroscopy

The infrared spectrum of **2-Bromo-1,1,1-trifluoroethane** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is typically acquired neat (as a pure liquid).

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980 cm <sup>-1</sup>	Medium	C-H stretch
~1450 cm <sup>-1</sup>	Medium	C-H bend (scissoring)
~1280 cm <sup>-1</sup>	Strong	C-F stretch
~1150 cm <sup>-1</sup>	Strong	C-F stretch
~950 cm <sup>-1</sup>	Medium	C-C stretch
~650 cm <sup>-1</sup>	Strong	C-Br stretch

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Bromo-1,1,1-trifluoroethane** provides valuable information about its molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

m/z	Relative Intensity	Assignment
164	Moderate	[M+2] <sup>+</sup> (with <sup>81</sup> Br)
162	Moderate	[M] <sup>+</sup> (with <sup>79</sup> Br)
83	High	[M-Br] <sup>+</sup> or [C <sub>2</sub> H <sub>2</sub> F <sub>3</sub> ] <sup>+</sup>
69	Very High (Base Peak)	[CF <sub>3</sub> ] <sup>+</sup>
31	Moderate	[CH <sub>2</sub> F] <sup>+</sup>

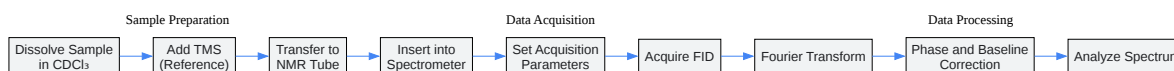
## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of a volatile liquid like **2-Bromo-1,1,1-trifluoroethane** is as follows:

- **Sample Preparation:** A small amount of the neat liquid is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube to a final concentration of approximately 1-5% (v/v). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Acquisition Parameters ( $^1\text{H}$  NMR):**
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: ~15 ppm.
  - Number of scans: 16-64 (depending on concentration).
  - Relaxation delay: 1-5 seconds.
- **Acquisition Parameters ( $^{13}\text{C}$  and  $^{19}\text{F}$  NMR):**
  - Similar parameters are used, with appropriate adjustments to the spectral width and pulse frequencies for the respective nuclei. Proton decoupling is typically employed for  $^{13}\text{C}$  NMR to simplify the spectrum.
- **Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.



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Figure 1. A generalized workflow for NMR spectroscopic analysis.

## FTIR Spectroscopy Protocol

For a neat liquid sample, the following attenuated total reflectance (ATR) or transmission protocol is commonly used:

- **Instrument Preparation:** The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ). A background spectrum is collected.
- **Sample Application (ATR):** A single drop of the neat liquid is placed directly onto the ATR crystal.
- **Sample Application (Transmission):** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The sample is scanned over the desired wavenumber range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



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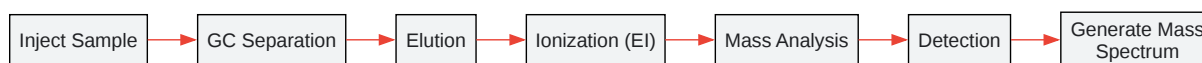
Figure 2. A simplified workflow for FTIR analysis of a neat liquid.

## Mass Spectrometry (GC-MS) Protocol

Gas chromatography-mass spectrometry is the preferred method for analyzing volatile compounds like **2-Bromo-1,1,1-trifluoroethane**.

- **Sample Introduction:** A small volume of the neat liquid or a dilute solution in a volatile solvent is injected into the gas chromatograph.

- Gas Chromatography:
  - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Program: A temperature gradient is applied to separate the analyte from any impurities. For a pure sample, an isothermal run may be sufficient.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.



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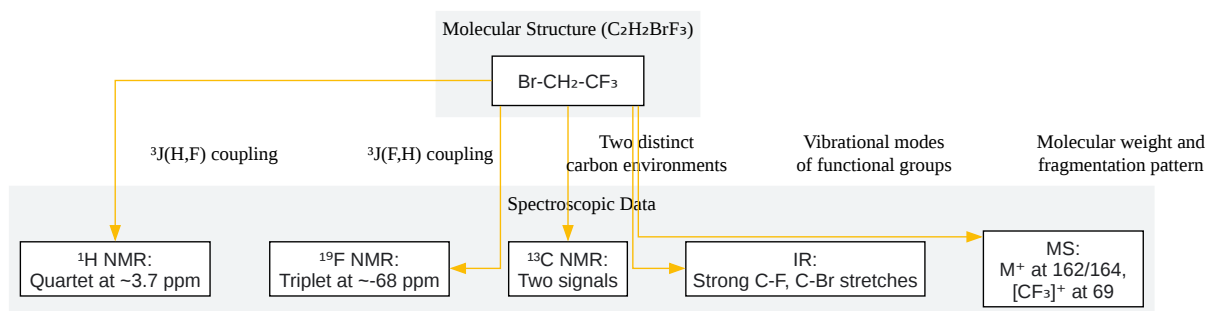
Figure 3. The logical flow of a typical GC-MS experiment.

## Spectroscopic Interpretation and Logical Relationships

The combined spectroscopic data provides a definitive structural confirmation of **2-Bromo-1,1,1-trifluoroethane**.

- $^1\text{H}$  NMR: The quartet splitting pattern of the  $-\text{CH}_2\text{Br}$  protons is a direct result of coupling to the three equivalent fluorine atoms on the adjacent carbon, confirming the  $-\text{CH}_2-\text{CF}_3$  connectivity.
- $^{19}\text{F}$  NMR: Conversely, the triplet in the  $^{19}\text{F}$  NMR spectrum arises from coupling with the two equivalent protons of the  $-\text{CH}_2\text{Br}$  group.

- $^{13}\text{C}$  NMR: The chemical shifts and multiplicities of the two carbon signals are consistent with the presence of a carbon atom bonded to three fluorine atoms and another carbon atom bonded to a bromine atom.
- IR Spectroscopy: The strong C-F and C-Br stretching bands, along with the C-H vibrations, are characteristic of a halogenated ethane.
- Mass Spectrometry: The molecular ion peaks at  $m/z$  162 and 164 confirm the molecular formula and the presence of one bromine atom. The base peak at  $m/z$  69 is a clear indicator of the stable trifluoromethyl cation ( $[\text{CF}_3]^+$ ), which is a common fragmentation pathway for compounds containing a  $-\text{CF}_3$  group.



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Figure 4. Logical relationship between the molecular structure and the observed spectroscopic data.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)